

Unveiling the Chemical Biology of INY-03-041 Trihydrochloride: A Technical Guide

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Compound of Interest

Compound Name: *INY-03-041 trihydrochloride*

Cat. No.: *B10855346*

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Abstract

INY-03-041 trihydrochloride is a potent and selective pan-AKT degrader based on Proteolysis Targeting Chimera (PROTAC) technology. This molecule hijacks the cell's natural protein disposal machinery to specifically eliminate AKT kinases (AKT1, AKT2, and AKT3), key nodes in the frequently dysregulated PI3K/AKT/mTOR signaling pathway implicated in numerous cancers. By inducing targeted degradation rather than simple inhibition, INY-03-041 offers the potential for a more profound and sustained therapeutic effect. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and key experimental methodologies associated with **INY-03-041 trihydrochloride**, serving as a vital resource for researchers in oncology and drug discovery.

Physicochemical and Pharmacological Properties

INY-03-041 is a synthetic molecule that links the ATP-competitive AKT inhibitor Ipatasertib (also known as GDC-0068) to the E3 ubiquitin ligase ligand Lenalidomide.[1] This bifunctional nature allows it to simultaneously bind to both an AKT kinase and the Cereblon (CRBN) E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of AKT.[2][3]

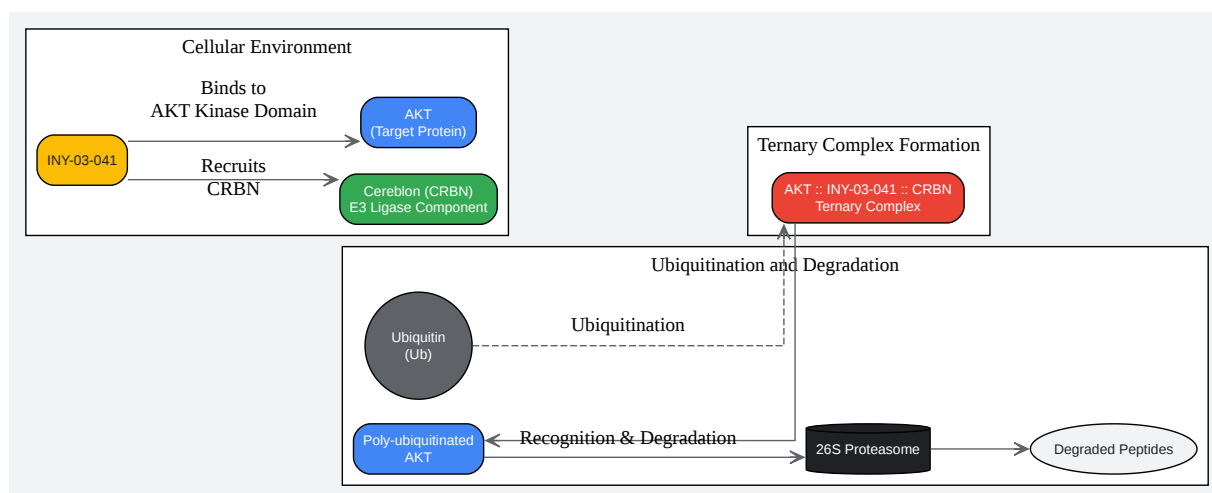
Property	Value	Reference
Chemical Formula	C ₄₄ H ₅₆ ClN ₇ O ₅ ·3HCl	[4]
Molecular Weight	908.88 g/mol (as trihydrochloride)	[4]
Appearance	Solid	[4]
Storage Conditions	Store at -20°C for long-term stability.	[4]
Solubility	Soluble in DMSO. For in vivo experiments, a common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]	[1]

Target	IC ₅₀	Reference
AKT1	2.0 nM	[1]
AKT2	6.8 nM	[1]
AKT3	3.5 nM	[1]
S6K1	37.3 nM	[1]
PKG1	33.2 nM	[1]

Cell Line	GR ₅₀	Reference
ZR-75-1	16 nM	[2]

Mechanism of Action: Targeted Degradation of AKT

INY-03-041 operates through the PROTAC mechanism, inducing the degradation of its target protein, AKT, via the ubiquitin-proteasome system. This process involves the formation of a ternary complex between AKT, INY-03-041, and the E3 ubiquitin ligase Cereblon (CRBN).

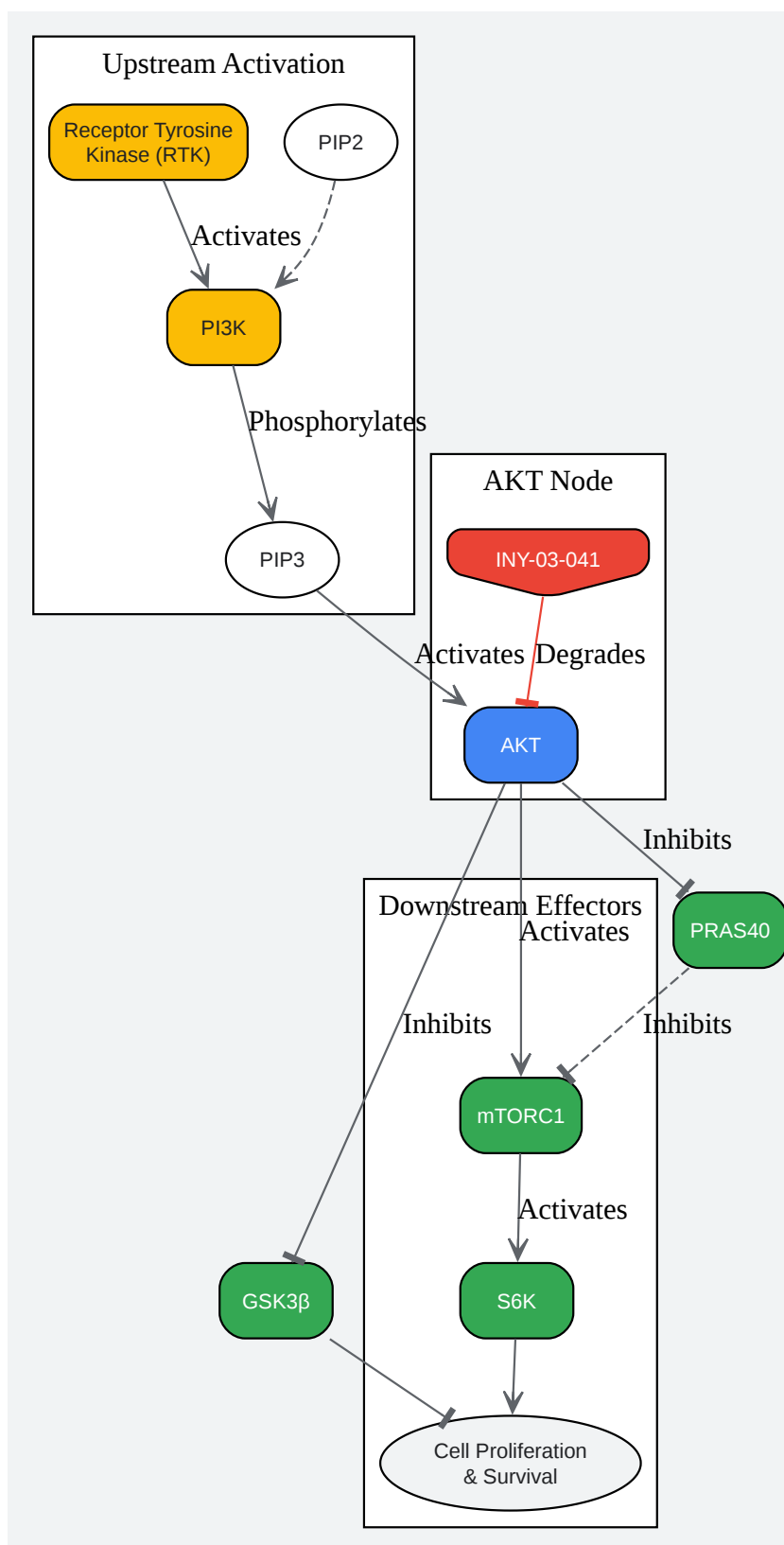


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Mechanism of INY-03-041-mediated AKT degradation.

Downstream Signaling and Cellular Effects

By degrading AKT, INY-03-041 effectively shuts down the PI3K/AKT/mTOR signaling cascade, which is crucial for cell proliferation, survival, and growth. This leads to a more potent and sustained inhibition of downstream signaling compared to traditional AKT inhibitors.[2]



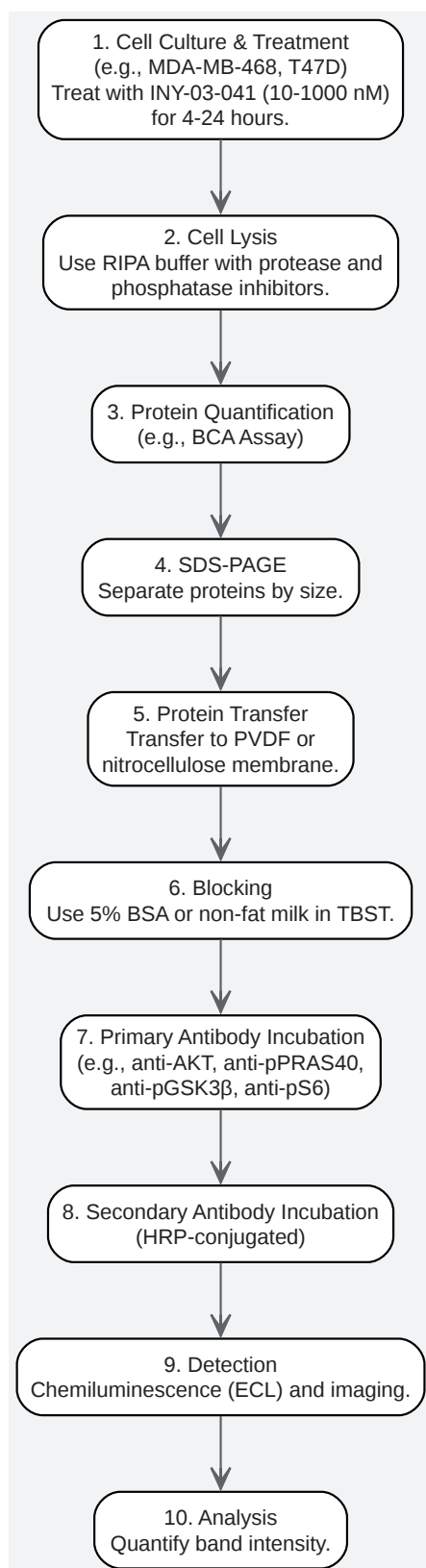
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PI3K/AKT signaling pathway and the point of intervention by INY-03-041.

Experimental Protocols

Western Blotting for AKT Degradation

This protocol details the steps to assess the degradation of AKT and the phosphorylation status of its downstream targets in response to INY-03-041 treatment.



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Workflow for Western blot analysis of AKT degradation.

Detailed Methodology:

- **Cell Culture and Treatment:** Plate cells (e.g., MDA-MB-468, T47D) and allow them to adhere overnight. Treat cells with varying concentrations of INY-03-041 (e.g., 10 nM to 1000 nM) for the desired duration (e.g., 4, 12, or 24 hours). Include a vehicle control (DMSO).
- **Cell Lysis:** Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of the lysates using a BCA assay.
- **SDS-PAGE:** Denature protein samples and separate them on a polyacrylamide gel.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against total AKT, phospho-PRAS40 (T246), phospho-GSK3 β (S9), and phospho-S6 (S240/244) overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
- **Analysis:** Quantify the band intensities using densitometry software.

Cell Proliferation Assay (CCK-8)

This assay measures the anti-proliferative effects of INY-03-041.

Detailed Methodology:

- **Cell Seeding:** Seed cells (e.g., ZR-75-1, MDA-MB-468) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

- **Compound Treatment:** Treat the cells with a serial dilution of INY-03-041. Include a vehicle control.
- **Incubation:** Incubate the plate for 72 hours.
- **CCK-8 Addition:** Add 10 μ L of Cell Counting Kit-8 (CCK-8) solution to each well.
- **Incubation:** Incubate the plate for 1-4 hours at 37°C.
- **Absorbance Measurement:** Measure the absorbance at 450 nm using a microplate reader.
- **Data Analysis:** Calculate the cell viability as a percentage of the vehicle control and determine the GR₅₀/IC₅₀ values.

Synthesis Outline

The synthesis of INY-03-041 involves the conjugation of the AKT inhibitor GDC-0068 with the E3 ligase ligand Lenalidomide via a suitable linker. While the precise, proprietary synthesis protocol is not publicly available, a plausible synthetic route would involve the functionalization of one of the core molecules with a linker containing a reactive group, followed by coupling with the second core molecule.

Conclusion

INY-03-041 trihydrochloride represents a promising therapeutic strategy for cancers with aberrant AKT signaling. Its ability to induce potent and sustained degradation of all three AKT isoforms highlights the potential advantages of targeted protein degradation over conventional inhibition. The data and protocols presented in this guide provide a foundational resource for researchers aiming to further investigate the chemical biology and therapeutic potential of this and similar next-generation anticancer agents.

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